molecular formula C6H7ClO3 B14297255 6-Chlorocyclohexa-3,5-diene-1,2,3-triol CAS No. 113787-11-4

6-Chlorocyclohexa-3,5-diene-1,2,3-triol

Cat. No.: B14297255
CAS No.: 113787-11-4
M. Wt: 162.57 g/mol
InChI Key: DVJVBNOIAXYQEQ-UHFFFAOYSA-N
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Description

6-Chlorocyclohexa-3,5-diene-1,2,3-triol is an organic compound with the molecular formula C6H7ClO3 It is a chlorinated derivative of cyclohexa-3,5-diene-1,2,3-triol, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol typically involves the chlorination of cyclohexa-3,5-diene-1,2,3-triol. This can be achieved through the reaction of cyclohexa-3,5-diene-1,2,3-triol with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chlorocyclohexa-3,5-diene-1,2,3-triol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexadiene derivatives.

Scientific Research Applications

6-Chlorocyclohexa-3,5-diene-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-3,5-diene-1,2,3-triol: The non-chlorinated parent compound.

    6-Bromocyclohexa-3,5-diene-1,2,3-triol: A brominated analogue.

    6-Fluorocyclohexa-3,5-diene-1,2,3-triol: A fluorinated analogue.

Uniqueness

6-Chlorocyclohexa-3,5-diene-1,2,3-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogues. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

113787-11-4

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

6-chlorocyclohexa-3,5-diene-1,2,3-triol

InChI

InChI=1S/C6H7ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,8-10H

InChI Key

DVJVBNOIAXYQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C(=C1)Cl)O)O)O

Origin of Product

United States

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